2-(Bromomethyl)-1,4-difluorobenzene is a fluorinated aromatic building block used to introduce the 2,5-difluorobenzyl moiety into target molecules. This specific structural unit is frequently employed in medicinal chemistry and materials science to modulate properties such as metabolic stability, binding affinity, and lipophilicity. As a benzylic bromide, it serves as a reactive electrophile for C-alkylation of various nucleophiles, making it a staple precursor in the synthesis of kinase inhibitors, receptor antagonists, and specialized agrochemicals. [REFS-1, REFS-2]
Substitution with positional isomers (e.g., 2,4- or 3,4-difluorobenzyl bromide) or alternative halides (e.g., 2-(chloromethyl)-1,4-difluorobenzene) is often not viable due to significant performance trade-offs. The specific 2,5-difluoro substitution pattern creates a unique electronic and steric environment that directly impacts molecular interactions and, consequently, the biological potency of the final active compound. [1] Furthermore, as a benzylic bromide, this reagent offers a higher intrinsic reactivity compared to its chloromethyl analog, which can be critical for achieving desired reaction kinetics and yields under specific process conditions.
In the development of inhibitors for Receptor-Interacting Protein 1 (RIP1) kinase, a key target for inflammatory diseases, the choice of fluorination pattern on the N-benzyl group was critical for potency. An inhibitor synthesized using 2-(bromomethyl)-1,4-difluorobenzene to install the 2,5-difluorobenzyl group (compound 24) exhibited an EC50 of 36 nM. In a direct comparison within the same study, the analog made with the 2,4-difluoro isomer (compound 23) was over 17 times less potent. [1]
| Evidence Dimension | Inhibitor Potency (Cellular Necrosis Assay) |
| Target Compound Data | 36 nM (EC50) for the final compound containing the 2,5-difluorobenzyl moiety |
| Comparator Or Baseline | 626 nM (EC50) for the final compound containing the 2,4-difluorobenzyl isomer |
| Quantified Difference | 17.4-fold higher potency |
| Conditions | TNF-α induced cellular necrosis inhibition assay in FADD-deficient Jurkat cells. |
This demonstrates that the specific 2,5-difluoro substitution pattern is a key driver of potency, making this precursor essential for maximizing the biological activity of the final drug candidate.
During the optimization of antagonists for the CRTH2 receptor, a target for asthma and allergic inflammation, SAR studies revealed a clear advantage for the 2,5-difluorobenzyl group. The derivative incorporating this moiety (compound 67) demonstrated a binding affinity (Ki) of 8.5 nM. This was more than twice as potent as the analog made from the 3,4-difluoro isomer (18 nM) and nearly three times as potent as the one from the common 4-fluoro isomer (24 nM). [1]
| Evidence Dimension | Receptor Binding Affinity (Ki) |
| Target Compound Data | 8.5 nM for the final compound with the 2,5-difluorobenzyl group |
| Comparator Or Baseline | 18 nM for the 3,4-difluorobenzyl analog; 24 nM for the 4-fluorobenzyl analog |
| Quantified Difference | 2.1-fold higher affinity vs. 3,4-isomer; 2.8-fold higher affinity vs. 4-fluoro isomer |
| Conditions | Competitive 3H-PGD2 binding assay with human and mouse CRTH2 receptors. |
For researchers developing high-affinity ligands, selecting this precursor provides a quantifiable improvement in the final compound's binding characteristics over other common fluorinated alternatives.
As a benzylic bromide, 2-(bromomethyl)-1,4-difluorobenzene offers a significant reactivity advantage over its corresponding chloride analog, 2-(chloromethyl)-1,4-difluorobenzene. The carbon-bromine bond is weaker and bromide is a better leaving group than chloride, facilitating higher rates in SN1 and SN2 nucleophilic substitution reactions. This established chemical principle means that using the bromomethyl precursor can enable milder reaction conditions, shorter reaction times, or higher conversion rates compared to the chloromethyl alternative.
| Evidence Dimension | Leaving Group Ability in Nucleophilic Substitution |
| Target Compound Data | High (Bromide is an excellent leaving group) |
| Comparator Or Baseline | Moderate (Chloride is a good, but less effective, leaving group) |
| Quantified Difference | Qualitatively higher reactivity; C-Br bond is ~60 kJ/mol weaker than C-Cl bond |
| Conditions | General nucleophilic substitution reactions (SN1/SN2). |
For process development and scale-up, procuring the bromomethyl version can lead to improved process efficiency, higher throughput, and potentially lower energy costs.
In the synthesis of novel bactericides against plant pathogens like Xanthomonas oryzae (Xoo), a sulfoxide-containing compound derived from 2-(bromomethyl)-1,4-difluorobenzene (compound G16) showed superior performance. At a concentration of 50 mg/L, it exhibited 35% inhibitory activity. This was higher than both a comparator compound with a 3-bromobenzyl group (32%) and the commercial bactericide bismerthiazol (BT) (31%) under the same conditions. [1]
| Evidence Dimension | Inhibitory Activity vs. Xanthomonas oryzae |
| Target Compound Data | 35% activity for the final compound with the 2,5-difluorobenzyl moiety |
| Comparator Or Baseline | 31% activity for the commercial standard bismerthiazol (BT) |
| Quantified Difference | 13% relative increase in activity over the commercial standard |
| Conditions | In vitro bactericidal assay at 50 mg/L concentration. |
This evidence supports the use of this precursor in agrochemical R&D to develop new formulations that outperform existing commercial standards.
This reagent is the right choice for synthesizing kinase inhibitors where SAR data indicates that the 2,5-difluoro substitution pattern on a benzyl moiety maximizes biological potency, as demonstrated in the development of RIP1 inhibitors. [1]
Use this precursor to achieve superior binding affinity in GPCR drug discovery programs. Evidence shows that the resulting 2,5-difluorobenzyl group can provide a significant potency advantage over other fluorinated isomers in targets like the CRTH2 receptor. [2]
This compound is indicated for synthetic routes where high reactivity is needed to reduce reaction times or enable the use of milder conditions, a direct result of the superior leaving group ability of bromide compared to chloride.
This building block is suitable for R&D programs aimed at creating novel bactericides or fungicides that outperform current commercial standards, leveraging the enhanced bioactivity conferred by the 2,5-difluorobenzyl moiety. [3]
Flammable;Corrosive